Fmoc-Gly-ODhbt: Chemical Structure, Properties, and Self-Indicating SPPS Protocols
Fmoc-Gly-ODhbt: Chemical Structure, Properties, and Self-Indicating SPPS Protocols
This guide provides an in-depth technical analysis of Fmoc-Gly-ODhbt , a specialized activated ester used in Solid-Phase Peptide Synthesis (SPPS).
Executive Summary
Fmoc-Gly-ODhbt (Fluorenylmethyloxycarbonyl-Glycine-3-hydroxy-1,2,3-benzotriazin-4(3H)-one ester) is a pre-activated amino acid derivative designed to enhance coupling efficiency while minimizing side reactions such as racemization. Its defining characteristic is its self-indicating property : the liberation of the 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODhbt) leaving group generates a distinct yellow coloration in the presence of free amines, which fades upon reaction completion. This real-time visual feedback mechanism makes it an invaluable tool for manual synthesis and the optimization of difficult coupling sequences.
Chemical Identity & Structure
Structural Components
The molecule consists of three functional domains:
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N-terminal Protection: The Fmoc group (9-fluorenylmethyloxycarbonyl), which is base-labile and removed by piperidine.
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Amino Acid Core: Glycine (Gly), the simplest amino acid, lacking a chiral side chain (achiral).
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C-terminal Activation: The ODhbt ester, derived from 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (Dhbt-OH). This moiety acts as an electron-withdrawing leaving group that activates the carbonyl carbon for nucleophilic attack.
Physicochemical Data Table
| Property | Specification |
| Chemical Name | Fmoc-Glycine 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester |
| Common Abbreviation | Fmoc-Gly-ODhbt |
| CAS Number | 114119-87-8 |
| Molecular Formula | C₂₄H₁₈N₄O₅ |
| Molecular Weight | 442.42 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Solubility | Soluble in DMF, DCM, THF; Insoluble in water |
| Melting Point | 178–180 °C (Decomposes) |
| Storage Conditions | -20°C, desiccated, protected from light |
Structural Visualization (DOT)
The following diagram illustrates the hierarchical composition of the molecule.
Mechanistic Insight: The Self-Indicating Effect
Unlike standard active esters (e.g., OSu, OBt), ODhbt esters provide a built-in colorimetric monitoring system.
The Ion-Pair Mechanism
The "self-indicating" phenomenon relies on the acid-base properties of the liberated leaving group, HODhbt.
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Initial State: The Fmoc-Gly-ODhbt ester is relatively colorless in solution.
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Reaction Start: Upon addition to the resin, the ester encounters free amine groups (
-Resin). -
Ion Pairing: The unreacted amine groups on the resin deprotonate the liberated HODhbt (or interact with the activated ester), forming a yellow ionic complex on the solid support.
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Completion: As the coupling proceeds, the free amines are acylated (converted to amides). The source of the basicity is removed (or the ion pair is disrupted), and the resin returns to its original off-white color.
Key Diagnostic:
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Yellow Resin: Free amines present
Coupling incomplete. -
White/Colorless Resin: Free amines consumed
Coupling complete.
Reaction Pathway Diagram
Experimental Protocols
Synthesis of Fmoc-Gly-ODhbt
Researchers often synthesize this ester in-house to ensure freshness and reactivity.
Reagents:
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Fmoc-Gly-OH (1.0 eq)
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HODhbt (3-hydroxy-1,2,3-benzotriazin-4(3H)-one) (1.0 eq)
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DCC (Dicyclohexylcarbodiimide) (1.0 eq)
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Solvent: Anhydrous THF (Tetrahydrofuran)
Protocol:
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Dissolution: Dissolve Fmoc-Gly-OH (e.g., 6 mmol) and HODhbt (6 mmol) in cold anhydrous THF (20 mL) at 0°C.
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Activation: Add DCC (6 mmol) dropwise to the stirring solution.
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Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours. The mixture will become cloudy as DCU (dicyclohexylurea) precipitates.
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Filtration: Filter off the insoluble DCU byproduct.
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Crystallization: Evaporate the THF filtrate to dryness. Recrystallize the residue from a mixture of DCM/Hexane or Isopropanol to yield the pure ester.
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Validation: Verify purity via HPLC and identity via NMR.
Automated SPPS Coupling Protocol
This protocol is optimized for difficult sequences where visual confirmation is desired.
| Step | Reagent/Action | Duration | Observation |
| 1. Swelling | DMF or DCM | 20 min | Resin expansion |
| 2. Deprotection | 20% Piperidine in DMF | 2 x 10 min | Removal of previous Fmoc |
| 3. Wash | DMF (5x) | 1 min each | Ensure pH is neutral |
| 4. Coupling | Fmoc-Gly-ODhbt (3-4 eq) in DMF | 45-60 min | Resin turns YELLOW initially |
| 5. Monitoring | Visual Inspection | Continuous | Yellow fades to White |
| 6. Wash | DMF (3x), DCM (3x) | 1 min each | Remove excess reagents |
Note: No additional activator (like DIC or HBTU) is strictly necessary if using the pre-formed ester, but adding 1 eq of HOBt can sometimes accelerate the reaction further.
Advantages & Limitations
Advantages
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Racemization Suppression: The Dhbt ester is less prone to oxazolone formation (a primary pathway for racemization) compared to standard esters, although Glycine itself is achiral and immune to racemization. This benefit is more critical when this ester strategy is applied to chiral amino acids (e.g., Fmoc-Cys-ODhbt, Fmoc-His-ODhbt).
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Visual Feedback: Eliminates the need for destructive Kaiser tests in many cases.
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Reactivity: More reactive than OSu esters; comparable to OBt esters.
Limitations
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Atom Economy: The HODhbt leaving group is high molecular weight, reducing the "loading" of active amino acid per gram of powder compared to acyl chlorides or symmetrical anhydrides.
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Solubility: The ester can be less soluble in pure DCM than the free acid; DMF is preferred.
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Cost: HODhbt is generally more expensive than HOBt.
Safety & Handling (MSDS Highlights)
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Hazards: HODhbt and its esters are potential irritants.
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Sensitization: Like many coupling reagents (DCC, HOBt), repeated exposure can cause respiratory sensitization.
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Handling: Always handle in a fume hood. Wear nitrile gloves.
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Explosivity: While HODhbt is more stable than HOBt (anhydrous), benzotriazine derivatives should be treated with caution. Do not heat bulk solids excessively.
References
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Atherton, E., et al. (1988).[1] Peptide synthesis.[2][1][3][4][5] Part 12. 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters of fluorenylmethoxycarbonylamino acids as self-indicating reagents for solid phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. Link
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König, W., & Geiger, R. (1970). A new method for synthesis of peptides: Activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives. Chemische Berichte. Link
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Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link
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Luxembourg Bio Technologies. Synthesis and Aminolysis of N,N-Diethyl Carbamic Ester of HOBt Derivatives.Link
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PubChem. Fmoc-Gly-OH Compound Summary. (For structural grounding of the precursor). Link
